Bienvenue dans la boutique en ligne BenchChem!

2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Lipophilicity Drug design Positional isomerism

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1006473-54-6) is a heterocyclic carboxylic acid that combines a 3‑trifluoromethyl‑pyrazole ring with a butanoic acid chain substituted at the 2‑position. Its molecular formula is C₈H₉F₃N₂O₂ (MW 222.16 g·mol⁻¹).

Molecular Formula C8H9F3N2O2
Molecular Weight 222.167
CAS No. 1006473-54-6
Cat. No. B2384604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid
CAS1006473-54-6
Molecular FormulaC8H9F3N2O2
Molecular Weight222.167
Structural Identifiers
SMILESCCC(C(=O)O)N1C=CC(=N1)C(F)(F)F
InChIInChI=1S/C8H9F3N2O2/c1-2-5(7(14)15)13-4-3-6(12-13)8(9,10)11/h3-5H,2H2,1H3,(H,14,15)
InChIKeySXCCBRAAIUVZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1006473-54-6): Core Physicochemical Identity and Comparator Landscape


2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid (CAS 1006473-54-6) is a heterocyclic carboxylic acid that combines a 3‑trifluoromethyl‑pyrazole ring with a butanoic acid chain substituted at the 2‑position. Its molecular formula is C₈H₉F₃N₂O₂ (MW 222.16 g·mol⁻¹) [1]. Computed descriptors include XLogP3‑AA = 1.8, topological polar surface area (TPSA) = 55.1 Ų, and one hydrogen‑bond donor [1]. The compound serves as a versatile research intermediate and building block in medicinal chemistry, where the electron‑withdrawing trifluoromethyl group modulates lipophilicity, metabolic stability, and hydrogen‑bonding properties relative to close structural analogs [1].

Why In‑Class Pyrazole‑Butanoic Acids Cannot Substitute 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid Without Quantitative Performance Deviation


Pyrazole‑butanoic acid congeners differ in the position of the carboxylic acid linkage (2‑, 3‑, or 4‑position), the electronic nature of substituents (CF₃, Cl, H, i‑Pr), and the resulting physicochemical profiles. Simply exchanging one member of this series for another introduces measurable changes in lipophilicity (ΔXLogP3 up to 1.4 log units across four compounds), molecular size, and hydrogen‑bond acceptor count [1][2][3][4]. These differences directly affect membrane permeability, aqueous solubility, and target‑binding free energy, making generic substitution unreliable for structure‑based drug‑design campaigns or reproducible chemical biology experiments [1][2][3][4].

Quantitative Differentiation of 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid Against Its Closest Analogs


Sub‑Unit LogP Advantage Over the 3‑Positional Isomer

The 2‑substituted butanoic acid (target compound) exhibits an XLogP3‑AA of 1.8, whereas the 3‑substituted positional isomer (CAS 1153329‑93‑1) exhibits XLogP3‑AA = 1.0. The ΔXLogP3 = +0.8 log units indicates that moving the carboxylic acid from the 3‑position to the 2‑position increases lipophilicity substantially, likely due to altered intramolecular hydrogen bonding between the acid group and the pyrazole N2 atom [1][2].

Lipophilicity Drug design Positional isomerism

Trifluoromethyl‑Driven LogP Lift Relative to the Unsubstituted Pyrazole Analog

Replacing the 3‑H of the pyrazole ring by a CF₃ group raises XLogP3 from 0.9 (2‑(1H‑pyrazol‑1‑yl)butanoic acid, CAS 923526‑87‑8) to 1.8 (target compound). This ΔXLogP3 = +0.9 log units is quantitatively consistent with the well‑established Hansch π‑value of the CF₃ substituent [1][2].

Lipophilicity enhancement Metabolic stability Fragment-based drug discovery

Intermediate Lipophilicity Versus the 4‑Chloro‑3‑CF₃ Analog

Introducing a chlorine atom at the pyrazole 4‑position (CAS 1006333‑14‑7) pushes XLogP3 to 2.4, exceeding the target compound by +0.6 log units while adding 34.5 Da to the molecular weight. The target compound therefore retains a more favorable balance between lipophilicity and size (LipE‑related advantages) [1][2].

Lipophilic efficiency Pharmacokinetics Halogen substitution

Hydrogen‑Bond Acceptor Count Differentiation

The trifluoromethyl group elevates the hydrogen‑bond acceptor (HBA) count from 3 (non‑fluorinated analog) to 6 (target compound and all CF₃‑containing analogs), while the hydrogen‑bond donor count remains at 1 and TPSA remains constant at 55.1 Ų across the series [1][2][3]. The additional HBA capacity can strengthen interactions with protein backbone amides or water networks without increasing polar surface area.

Hydrogen bonding Solubility Target recognition

Metabolic‑Stability Advantage of the 3‑CF₃‑Pyrazole Scaffold (Class‑Level)

In closely related 3‑trifluoromethyl‑pyrazole‑butanoic acid series (exemplified by the FABP4 ligand in PDB 7FWZ, IC₅₀ = 0.109 µM), the 3‑CF₃‑1H‑pyrazole tautomer demonstrated superior metabolic stability over the 2H‑tautomer [1]. While no direct microsomal‑stability data exist for the target compound itself, the 3‑CF₃‑1H‑pyrazole motif is conserved, supporting class‑level inference that it resists cytochrome P450‑mediated oxidation better than non‑fluorinated or 2H‑pyrazole analogs.

Metabolic stability Oxidative metabolism CF₃ pharmacophore

Regio‑isomer‑Controlled Acid‑Pyrazole Intramolecular Interactions

The 2‑position attachment of the butanoic acid chain allows the carboxylic acid proton to form a five‑membered intramolecular hydrogen bond with the pyrazole N2 atom, a geometry impossible in the 3‑ and 4‑substituted isomers. This interaction is expected to lower the acid pKa by approximately 0.5–1.0 log units and reduce the polar surface area accessible for solvation [1][2]. Quantitative pKa measurements are not available, but the difference in XLogP3 (1.8 vs 1.0 for the 3‑isomer) is consistent with enhanced intramolecular hydrogen bonding [1][2].

Conformational analysis Intramolecular hydrogen bond pKa modulation

High‑Value Application Scenarios for 2-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid Based on Demonstrated Differentiation


Fragment‑Based Lead Discovery Requiring Controlled Lipophilicity and Permeability

With XLogP3 = 1.8 and TPSA = 55.1 Ų, the target compound sits within the “lead‑like” space (MW < 250 Da, cLogP < 3, TPSA < 60 Ų). Its intermediate lipophilicity, compared to both the more lipophilic 4‑Cl analog (XLogP3 = 2.4) and the less lipophilic 3‑positional isomer (XLogP3 = 1.0), makes it a preferred fragment for optimizing passive permeability while maintaining aqueous solubility [1][2][4].

Scaffold‑Hopping and Bioisostere Exploration in FABP4 Inhibitor Programs

The 3‑CF₃‑pyrazole‑butanoic acid framework is structurally related to a known FABP4 ligand co‑crystallized with human FABP4 (PDB 7FWZ, IC₅₀ = 0.109 µM) [5]. The target compound’s differentiated 2‑substitution geometry and predicted metabolic stability make it a valuable starting point for scaffold‑hopping campaigns aimed at improving selectivity or pharmacokinetic profiles over the published tetrahydropyrazolocyclohepta scaffold [5].

Physicochemical Property‑Based Library Design for Structure‑Activity Relationship (SAR) Studies

Procurement of the target compound alongside its 3‑positional isomer, non‑fluorinated analog, and 4‑Cl analog enables a systematic SAR matrix. The measured ΔXLogP3 range (0.9 to 2.4) and variation in HBA count (3 to 6) allow rigorous exploration of lipophilicity‑activity and hydrogen‑bonding‑activity relationships without introducing additional scaffold changes [1][2][3][4].

Synthesis of Advanced Intermediates for Agrochemical and Pharmaceutical Patent Libraries

The carboxylic acid handle at the 2‑position, combined with the electron‑deficient 3‑CF₃‑pyrazole ring, provides a versatile functionalization point for amide coupling, esterification, or reduction. This reactivity profile, coupled with the intermediate lipophilicity and higher HBA count compared to non‑fluorinated pyrazoles, supports its use in generating patent‑diversified compound libraries where metabolic stability and permeability are key selection criteria [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.